2-Ethoxy-1,3-di(prop-2-en-1-yl)benzene
Description
2-Ethoxy-1,3-di(prop-2-en-1-yl)benzene is a substituted benzene derivative featuring an ethoxy group (-OCH₂CH₃) at the 2-position and two allyl (prop-2-en-1-yl) groups at the 1- and 3-positions. The allyl groups contribute to reactivity via conjugation or radical-mediated processes, making the compound a candidate for further functionalization .
Properties
CAS No. |
149672-66-2 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.297 |
IUPAC Name |
2-ethoxy-1,3-bis(prop-2-enyl)benzene |
InChI |
InChI=1S/C14H18O/c1-4-8-12-10-7-11-13(9-5-2)14(12)15-6-3/h4-5,7,10-11H,1-2,6,8-9H2,3H3 |
InChI Key |
PDYVDDLDEBSASV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=C1CC=C)CC=C |
Synonyms |
Benzene, 2-ethoxy-1,3-di-2-propenyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Ortho-substituted allyl groups (as in the target compound) may sterically hinder reactions compared to para-substituted analogs like chavicyl acetate .
- Functional Groups : Propargyloxy (in ’s compound) introduces alkyne reactivity, enabling click chemistry, whereas ethoxy groups favor stability .
Physicochemical Properties
Key Observations :
Key Observations :
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